molecular formula C6H10N2O2 B1254951 5-Carbamoyl-5-methyl-1-pyrroline N-oxide CAS No. 61856-98-2

5-Carbamoyl-5-methyl-1-pyrroline N-oxide

Cat. No. B1254951
CAS RN: 61856-98-2
M. Wt: 142.16 g/mol
InChI Key: KLANKJVXTGUBGT-UHFFFAOYSA-N
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Patent
US07598400B2

Procedure details

AMPO was prepared from EMPO based on the procedure described previously with minor modification.2 A solution of 0.5 g of EMPO was mixed with 10 mL of concentrated ammonium hydroxide in a sealed tube for 5 days at room temperature with shaking. The mixture was rotary evaporated to yield a viscous dark oil and passed through a silica gel column (200-400 mesh 60 Å) twice using methanol-ethyl acetate (30:70) as solvent. White crystalline product was obtained (0.10 g, 24%), mp. 134-135° C. (lit. 137° C.)., (corrected using 3,4 dimethoxybenzoic acid, m.p., 180° C. and urea, m.p., 135° C.). 1H NMR (400 MHz, D2O) δ 1.64 (3 H, s, C(5)Me), 2.21-2.29 and 2.54-2.61 (2 H, m, C(4)H), 2.73-2.73 (2 H, m, C(3)H), 7.36 (1 H, t, C(2)H). 1H NMR (400 MHz, CDCl3) 1.90 (3 H, s, C(5)Me), 2.27-2.34 and 3.14-3.20 (2 H, m, C(4)H), 2.79 (2 H, m, C(3)H), 7.19 (1 H, t, C(2)H), 5.85 and 8.46 (2 H, br, NH2). 13C NMR (100 MHz, CDCl3) δ 24.2 (s, —CH3), 25.0 (s, C-3), 30.5 (s, C-4), 79.1 (C-5), 137.4 (C-2), 172.9 (—C═O). IR (Neat film) 1676 (C═O), 1585 (C═N), 1215 (N—O). ESI-MS calcd for C6H10N2O2Na+ m/z 165.0634, found 165.0637 amu. Anal. Calcd. for C6H10N2O2: C, 50.81; H, 7.23; N, 19.14. Found: C, 50.61; H, 7.25; N, 19.31.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([CH3:12])[N+:10]([O-:11])=[CH:9][CH2:8][CH2:7]1)=O)C.[OH-].[NH4+].COC1C=C(C=CC=1OC)C(O)=O.[NH2:28]C(N)=O>CO.C(OCC)(=O)C>[C:4]([C:6]1([CH3:12])[N+:10]([O-:11])=[CH:9][CH2:8][CH2:7]1)(=[O:3])[NH2:28] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1(CCC=[N+]1[O-])C
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)OC(=O)C1(CCC=[N+]1[O-])C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Five
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was rotary evaporated
CUSTOM
Type
CUSTOM
Details
to yield a viscous dark oil
CUSTOM
Type
CUSTOM
Details
White crystalline product was obtained (0.10 g, 24%), mp. 134-135° C. (lit. 137° C.)

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)C1(CCC=[N+]1[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.